methyl 5-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
CAS No.:
Cat. No.: VC14961935
Molecular Formula: C18H16N4O4S
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N4O4S |
|---|---|
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | methyl 5-methyl-2-[[2-(2-oxo-5-phenylpyrazin-1-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C18H16N4O4S/c1-11-16(17(25)26-2)21-18(27-11)20-14(23)10-22-9-13(19-8-15(22)24)12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,20,21,23) |
| Standard InChI Key | GZAKKUZNFKLBTA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(S1)NC(=O)CN2C=C(N=CC2=O)C3=CC=CC=C3)C(=O)OC |
Introduction
Methyl 5-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound featuring both thiazole and pyrazine rings, which are significant in medicinal chemistry due to their potential biological activities. This compound is part of the heterocyclic class, specifically containing nitrogen and sulfur atoms within its rings. The presence of a phenyl group and a pyrazine moiety enhances its potential for biological activity.
Synthesis and Characterization
The synthesis of methyl 5-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. Each step requires careful optimization of conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure at each stage.
Biological Activities and Potential Applications
Preliminary studies have shown promising biological activities for this compound. Compounds with similar structures are often investigated for their potential as therapeutic agents due to their ability to interact with biological systems effectively. Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential.
Chemical Reactivity and Stability
The compound exhibits various chemical reactivity due to its functional groups, enabling the synthesis of more complex derivatives that may exhibit enhanced biological activities or improved pharmacokinetic properties. It is stable under standard laboratory conditions but may be sensitive to strong acids or bases.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 5-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate | Thiazole and pyrazine rings | Potential therapeutic applications |
| Ethyl 4-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate | Similar to the methyl derivative but with an ethyl group | Pharmaceutical and chemical research potential |
| Methyl 2-amino-4-methylthiazole-5-carboxylate | Thiazole ring, carboxylic acid | Antimicrobial |
Future Research Directions
Further studies are warranted to explore the full therapeutic potential and elucidate detailed mechanisms of action in biological systems. This includes in-depth investigations into its pharmacokinetics, toxicity profiles, and efficacy in various disease models.
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